n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide
Overview
Description
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is a chemical compound with the molecular formula C6H13NO4. It is an acetamide derivative that contains a dihydroxypropan-2-yl group and a hydroxymethyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, also known as Tricine, is primarily used as a biological buffer in enzyme assays, electrophoresis, and cell culture research . It doesn’t have a specific biological target but rather provides a stable environment for biochemical reactions to occur .
Mode of Action
Tricine has a higher negative charge compared to glycine, which enables it to migrate more rapidly . Its high ionic strength causes more ion movement and less protein movement, resulting in the separation of low molecular weight proteins in lower percent acrylamide gels .
Biochemical Pathways
Tricine is commonly used in electrophoresis, a method used to separate proteins based on their size . It’s efficient in the separation of proteins ranging from 1 to 100 kDa through electrophoresis . It’s also used in ATP assays using firefly luciferase .
Result of Action
The main result of Tricine’s action is the successful separation of proteins in electrophoresis, particularly those of low molecular weight . It also enhances the effectiveness of ATP assays using firefly luciferase .
Action Environment
Tricine is a zwitterionic amino acid that has a pKa1 value of 2.3 at 25 °C, while its pKa2 at 20 °C is 8.15 . Its useful buffering range of pH is 7.4-8.8 . This makes it suitable for use in a variety of biochemical reactions that require a stable pH. Environmental factors such as temperature and pH can influence its buffering capacity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide can be synthesized through several methods. One common method involves the reaction of tris(hydroxymethyl)aminomethane with acetic anhydride under reflux conditions . The reaction typically requires an ethanolic solution and a reflux time of about 3 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and amide functional groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tricine: An amino acid derivative used in buffer solutions.
TES: Another buffering agent used in molecular biology.
Chloramphenicol: An antibiotic with a similar acetamide structure.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide is unique due to its combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both an antioxidant and iron chelator sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAAIGKMNGHHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301278 | |
Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7534-51-2 | |
Record name | NSC142169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.